Quinoxaline-1,4-dioxide (Quindoxin) is a synthetic, [, , ] heterocyclic N-oxide compound belonging to the quinoxaline-di-N-oxide (QdNO) class. [, , , ] It has been predominantly studied for its potent antibacterial properties, particularly against gram-negative bacteria like Escherichia coli. [, , , ] Although previously used as a feed additive for growth promotion in livestock, [, , , , , ] concerns regarding its safety profile have limited its use. [, , , , , , , , ]
Quindoxin is classified as a quinoxaline derivative, specifically a 1,4-dioxide. This classification is significant as it influences the compound's reactivity and interaction with biological targets. Quindoxin has been isolated from various synthetic pathways, and its derivatives have been incorporated into numerous pharmaceutical formulations aimed at treating various diseases, including infections and cancers .
The synthesis of quindoxin typically involves several methods, with the Beirut reaction being one of the most prominent. This method facilitates the cyclization of benzofuroxans to produce quinoxaline derivatives efficiently. Other synthetic routes include hydrothermal synthesis and microwave-assisted techniques that enhance yield and reduce reaction times .
Quindoxin possesses a unique molecular structure characterized by a fused ring system that includes two nitrogen atoms within the quinoxaline framework. The presence of the 1,4-dioxide functional group enhances its reactivity and biological activity.
Quindoxin undergoes various chemical reactions that are crucial for its biological activity. Key reactions include:
The oxidation of quindoxin typically involves reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of derivatives that exhibit enhanced biological properties.
Quindoxin exerts its biological effects primarily through inhibition of nucleic acid synthesis in bacteria. Studies have shown that it interferes with DNA replication and RNA synthesis in Escherichia coli, leading to bactericidal effects . The mechanism involves:
Relevant data indicate that quindoxin exhibits significant antibacterial and anticancer activities, making it a valuable compound in drug development .
Quindoxin has several scientific applications primarily in medicinal chemistry:
Quindoxin (Chemical Abstracts Service Registry Number 2423-66-7) is systematically identified as quinoxaline 1,4-dioxide, with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol. Its core structure consists of a benzene ring fused to a pyrazine ring wherein both nitrogen atoms are oxidized to N-oxides (N→O functional groups), creating a planar, electron-deficient bicyclic system [3] [5]. The compound typically presents as crystalline solid with a melting point of approximately 242°C. Its computational physicochemical parameters include a predicted pKa of 2.67, moderate water solubility, and a logP value of -0.1 to 1.696 (indicating balanced hydrophilicity-lipophilicity), with a polar surface area of 50.92 Ų influencing molecular interactions [5].
A critical structural feature involves tautomerism and charge distribution. The N-oxide groups adopt a zwitterionic resonance configuration where the oxygen atoms carry partial negative charges while the pyrazine nitrogens bear partial positive charges. This polarization enhances reactivity toward nucleophiles and electrophiles and facilitates redox cycling behavior. The compound's canonical SMILES representation (O=N1=CC=N(=O)C2=CC=CC=C12) and InChIKey (CKIHZSGJPSDCNC-UHFFFAOYSA-N) provide unambiguous identifiers for database searches and cheminformatics analyses [3]. X-ray crystallography would confirm the symmetrical arrangement where N-O bond lengths fall intermediate between typical single and double bonds, characteristic of N-oxide resonance.
Table 1: Fundamental Chemical Characteristics of Quindoxin
Property | Value/Description |
---|---|
Systematic Name | Quinoxaline 1,4-dioxide |
Molecular Formula | C₈H₆N₂O₂ |
Molecular Weight | 162.15 g/mol |
CAS Registry Number | 2423-66-7 |
Melting Point | 242°C |
XLogP3 | -0.1 |
Hydrogen Bond Acceptors | 3 |
Topological Polar Surface Area | 50.92 Ų |
Quindoxin emerged in the 1960s (developed under the code ICI-8173 by Imperial Chemical Industries) as one of the earliest synthetic quinoxaline 1,4-dioxides investigated for antibacterial applications. Initial veterinary studies demonstrated potent growth-promoting effects in livestock, particularly swine and poultry, leading to its commercialization under trade names including Grofas and Bayo N-Ox [3] [5]. Its mechanism—later elucidated as involving DNA interactions under reduced oxygen conditions—represented a novel approach to antimicrobial action distinct from traditional antibiotics [2].
Early industrial synthesis employed the direct oxidation of quinoxaline using peroxygen reagents. One documented method involved reacting quinoxaline with 3-chloroperbenzoic acid in chloroform at 0–20°C under inert atmosphere for 48 hours [5]. Alternative routes explored cyclization reactions of benzofuroxans (Beirut reaction), though these proved less efficient for Quindoxin specifically. By the early 1970s, Quindoxin saw widespread adoption in European agriculture for improving feed conversion efficiency and controlling Gram-negative pathogens like Escherichia coli and Salmonella spp. [2]. However, emerging concerns regarding phototoxicity in treated animals prompted regulatory reevaluation. Though withdrawn from many markets by the 1980s, Quindoxin's development crucially established structure-activity principles guiding subsequent derivatives like Olaquindox and Carbadox, which featured strategic substitutions at the 2- and 3-positions to modulate biological activity and toxicology [2] [4].
Quinoxaline 1,4-dioxides constitute a specialized subclass of heterocyclic N-oxides characterized by dual oxygen atoms bonded to the pyrazine nitrogens. Quindoxin serves as the unsubstituted parent compound of this family, where positions 2 and 3 on the heterocyclic ring lack functional groups beyond hydrogen atoms [1] [3]. This minimalistic structure distinguishes it from later derivatives developed for enhanced potency or reduced toxicity. Its classification hinges on three defining aspects:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: